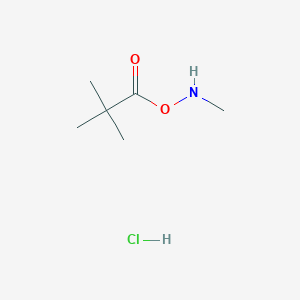
Methylamino 2,2-dimethylpropanoate;hydrochloride
Descripción
Methylamino 2,2-dimethylpropanoate;hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its unique structural properties and reactivity, making it a valuable compound for scientific research and industrial applications.
Propiedades
Número CAS |
112032-43-6 |
|---|---|
Fórmula molecular |
C6H14ClNO2 |
Peso molecular |
167.63 g/mol |
Nombre IUPAC |
methylamino 2,2-dimethylpropanoate;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-6(2,3)5(8)9-7-4;/h7H,1-4H3;1H |
Clave InChI |
NXZKYAPGJHJWAV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)ONC.Cl |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methylamino 2,2-dimethylpropanoate;hydrochloride typically involves the reaction of 2,2-dimethylpropanoic acid with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves the use of automated systems to monitor and control the reaction parameters, ensuring consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Methylamino 2,2-dimethylpropanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or esters.
Aplicaciones Científicas De Investigación
Methylamino 2,2-dimethylpropanoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
Methylamino 2,2-dimethylpropanoate;hydrochloride can be compared with other similar compounds such as Dipivefrine hydrochloride. While both compounds share structural similarities, this compound is unique in its specific reactivity and applications. Dipivefrine hydrochloride, for example, is primarily used in ophthalmic solutions to reduce intraocular pressure in chronic open-angle glaucoma .
Comparación Con Compuestos Similares
- Dipivefrine hydrochloride
- Methyl-3-amino-2,2-dimethylpropanoate hydrochloride
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


